(3R)-1-methylpiperidine-3-carboxylic acid
Description
Overview of Piperidine (B6355638) Alkaloids and Analogues in Chemical Biology
Piperidine alkaloids are a large and diverse class of naturally occurring organic compounds characterized by the presence of a piperidine ring structure. mdpi.com These compounds are biosynthesized by a wide variety of organisms, including plants, animals, bacteria, and fungi, often from amino acid precursors like lysine (B10760008). unibo.it The piperidine core is a saturated six-membered heterocycle containing one nitrogen atom. mdpi.com
This structural motif is found in numerous biologically active natural products. For example, piperine (B192125) is the alkaloid responsible for the pungency of black pepper, while lobeline, from the plant Lobelia inflata, has been investigated for its effects on the central nervous system. unibo.it The biological activities of piperidine alkaloids are vast and varied, encompassing roles as analgesics, anti-inflammatory agents, and even toxins, such as coniine from poison hemlock. mdpi.comunibo.it The prevalence and diverse functions of these natural products have inspired chemists to develop synthetic analogues, leading to the discovery of many therapeutic agents.
Table 1: Examples of Naturally Occurring Piperidine Alkaloids and their Biological Significance
| Alkaloid | Natural Source | Biological Significance |
| Piperine | Piper nigrum (Black pepper) | Pungent taste, potential anti-inflammatory and antioxidant activities. unibo.it |
| Lobeline | Lobelia inflata | Respiratory stimulant, potential applications in CNS disorders. unibo.it |
| Coniine | Conium maculatum (Poison hemlock) | Potent neurotoxin. |
| Morphine | Papaver somniferum (Opium poppy) | Powerful analgesic. |
Significance of Chiral Piperidine-3-carboxylic Acid Derivatives in Organic Synthesis
The piperidine-3-carboxylic acid scaffold, also known as nipecotic acid, is of particular interest in organic synthesis and medicinal chemistry. Its derivatives are recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, which is a crucial mechanism in neurotransmission. nih.gov The stereochemistry at the 3-position of the piperidine ring is critical for biological activity, making the synthesis of enantiomerically pure derivatives, such as the (R)- and (S)-enantiomers, a key focus of research.
Chiral piperidine-3-carboxylic acids are valuable building blocks, or synthons, for the construction of more complex molecules. nih.gov Their bifunctional nature, possessing both a secondary amine (which can be tertiary, as in the title compound) and a carboxylic acid, allows for a wide range of chemical transformations. These chiral scaffolds are used to introduce stereodefined piperidine motifs into larger molecules, a common strategy in the development of new therapeutic agents. For instance, (R)- and (S)-piperidine-3-carboxylic acids have been utilized as starting materials for the synthesis of novel heterocyclic amino acid-like structures, such as pyrazole (B372694) derivatives, expanding the library of available building blocks for drug discovery. nih.gov
Scope and Academic Relevance of Research on (3R)-1-Methylpiperidine-3-carboxylic Acid
Research on this compound is situated at the intersection of asymmetric synthesis and medicinal chemistry. The primary academic relevance of this specific compound lies in its utility as a chiral building block for the synthesis of pharmaceutically relevant targets. The presence of the methyl group on the nitrogen atom and the carboxylic acid at the chiral 3-position makes it a pre-functionalized and stereochemically defined starting material.
While extensive research on the broader class of piperidine-3-carboxylic acids exists, the specific (3R)-1-methylated version is often employed as an intermediate in multi-step synthetic sequences. For example, the core structure of 1-methylpiperidine-3-carboxylate esters has been identified as a key intermediate in the synthesis of morphine analogs. google.com The ability to start with a specific enantiomer like the (3R) form is crucial for accessing single-isomer final products, which is a stringent requirement in modern pharmacology.
The academic pursuit of this and related compounds is driven by the constant need for novel, enantiomerically pure building blocks for drug discovery programs. The synthesis of complex heterocyclic systems often relies on the availability of such chiral synthons. Research efforts in this area focus on developing efficient and stereoselective synthetic routes to these building blocks and demonstrating their utility in the total synthesis of bioactive molecules. The use of chiral piperidine-3-carboxylic acids as precursors for novel heterocyclic systems underscores their importance in generating chemical diversity for biological screening. nih.gov
Table 2: Physicochemical Properties of 1-Methylpiperidine-3-carboxylic Acid Hydrochloride
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 1-methylpiperidine-3-carboxylic acid;hydrochloride |
| CAS Number | 19999-64-5 |
| InChIKey | YUNAYYMTACPBTD-UHFFFAOYSA-N |
Data sourced from PubChem CID 12514711. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXGVABNMIOLK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3r 1 Methylpiperidine 3 Carboxylic Acid and Its Chiral Congeners
Stereoselective Synthesis Methodologies
Stereoselective synthesis is paramount for producing enantiomerically pure compounds like (3R)-1-methylpiperidine-3-carboxylic acid. The primary approaches can be broadly categorized into asymmetric synthesis, where the desired chirality is introduced during the reaction sequence, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create the target molecule with the desired 3D orientation from the outset, thus avoiding the loss of 50% of the material inherent in classical resolution of racemates. These methods leverage chiral catalysts, auxiliaries, or starting materials to influence the stereochemical outcome of the reaction.
The chiral pool synthesis approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. L-malic acid is a prominent chiral precursor for piperidine (B6355638) derivatives. koreascience.krresearchgate.net A representative strategy involves a multi-step sequence where the stereocenter of L-malic acid is preserved and ultimately becomes the chiral center in the piperidine ring. koreascience.krresearchgate.net This process, while often lengthy, guarantees high enantiomeric purity. For instance, a synthetic route to a key piperidine intermediate, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, was successfully developed starting from L-malic acid, achieving a final product with over 98% enantiomeric excess (ee). koreascience.krresearchgate.net
Table 1: Example of Chiral Pool Synthesis Precursors
| Chiral Precursor | Target Scaffold | Key Advantage |
|---|---|---|
| L-Malic Acid | (3R)-Piperidine derivatives | Readily available, low cost, defined stereochemistry. koreascience.krresearchgate.net |
Asymmetric catalytic hydrogenation is one of the most efficient and atom-economical methods for creating stereocenters. wiley-vch.de This technique typically involves the reduction of a prochiral olefin, such as a tetrahydropyridine (B1245486) derivative, using molecular hydrogen in the presence of a chiral transition metal catalyst. wiley-vch.dersc.org Rhodium(I) complexes featuring chiral phosphine (B1218219) ligands are particularly effective for this purpose. wiley-vch.dersc.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogen addition to one face of the double bond, resulting in a preponderance of one enantiomer. ias.ac.inwiley-vch.de The choice of ligand is critical and can be fine-tuned to achieve high enantioselectivities (often >99% ee) and turnover numbers. wiley-vch.de
Table 2: Common Chiral Ligands for Rhodium(I)-Catalyzed Hydrogenation
| Ligand Family | Abbreviation | Structural Feature | Typical Substrates |
|---|---|---|---|
| BINAP | (S)- or (R)-BINAP | Atropisomeric C2-symmetric bisphosphine. wiley-vch.de | α-(Acylamino)acrylic acids, enamides. wiley-vch.de |
| DuPhos | Me-DuPhos | C2-symmetric bisphospholane. wiley-vch.de | Enamides, enol acetates. wiley-vch.de |
| TangPhos | TangPhos | P-chirogenic bisphospholane ligand. wiley-vch.de | α,β-Unsaturated esters, enamides. wiley-vch.de |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral piperidines, ω-transaminases (ω-TAs) have emerged as powerful tools. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. diva-portal.orggoogle.com To synthesize this compound, a suitable precursor such as 1-methyl-3-oxopiperidine could be subjected to an asymmetric amination reaction catalyzed by an (R)-selective ω-transaminase. google.com This reaction generates the chiral (R)-3-amino-1-methylpiperidine, a direct precursor to the target carboxylic acid, with very high enantiomeric excess. google.commdpi.com The reaction is typically conducted in aqueous media under mild conditions, minimizing waste and avoiding the use of heavy metals. nih.gov
Table 3: Key Features of ω-Transaminase-Mediated Synthesis
| Feature | Description |
|---|---|
| High Selectivity | Enzymes exhibit excellent enantio- and regioselectivity, often leading to >99% ee. mdpi.com |
| Mild Conditions | Reactions are performed in aqueous buffers at or near ambient temperature and pressure. diva-portal.org |
| Green Chemistry | Biocatalysis is environmentally friendly, avoiding harsh reagents and toxic solvents. nih.gov |
In this approach, the stereochemistry is established during the crucial ring-forming step. Various strategies can be employed to control the facial selectivity of the cyclization. For instance, a substrate-controlled diastereoselective cyclization can be designed where existing stereocenters in the acyclic precursor direct the formation of the new stereocenter on the ring. Methods such as regioselective 6-endo-trig bromoetherification of lactam-tethered alkenols, followed by elimination, can produce piperidine-fused heterocycles with high stereocontrol. rsc.org Similarly, transition metal-catalyzed intramolecular alkoxylation can achieve the desired ring structure with defined stereochemistry. rsc.org These methods are powerful for constructing complex polycyclic systems where the piperidine ring is fused to other cyclic structures. rsc.org
Chiral Resolution Techniques
When an asymmetric synthesis is not feasible or desired, chiral resolution provides a reliable method to obtain the pure enantiomers from a racemic mixture. This involves separating the enantiomers, most commonly by converting them into diastereomers which have different physical properties. wikipedia.org
The most common method is the crystallization of diastereomeric salts. wikipedia.org The racemic 1-methylpiperidine-3-carboxylic acid is treated with a single enantiomer of a chiral resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. wikipedia.org After separation, the salt is treated with an acid or base to break it apart, liberating the desired enantiomerically pure carboxylic acid and recovering the resolving agent. wikipedia.org
Alternatively, chromatographic methods can be employed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of piperidine derivatives. nih.govmdpi.com The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. mdpi.com
Table 4: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Type | Specific Example | Principle of Separation |
|---|---|---|
| Chiral Amine | (R)-(+)-1-Phenylethylamine | Forms diastereomeric salts with different solubilities. wikipedia.org |
| Chiral Amine | Brucine | Forms diastereomeric salts with different solubilities. wikipedia.org |
| Chiral Amine | (+)-Cinchotoxine | Forms diastereomeric salts with different solubilities. wikipedia.org |
Derivatization and Functionalization Reactions of this compound Scaffolds
The this compound scaffold offers multiple sites for chemical modification, including the tertiary amine, the carboxylic acid, and the piperidine ring itself. These modifications are crucial for synthesizing diverse libraries of compounds for drug discovery.
The tertiary nitrogen atom in the 1-position of the piperidine ring is nucleophilic and can be further alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, typically involves the reaction of the N-methylpiperidine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide). researchgate.netresearchgate.net
The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The resulting piperidinium (B107235) salts have altered physical and biological properties compared to the parent tertiary amine. The diastereoselectivity of this reaction can be influenced by steric hindrance from substituents on the piperidine ring. researchgate.netumn.edu
The carboxylic acid group at the 3-position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functional groups.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. orgsyn.orgorganic-chemistry.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate ester formation under mild, neutral conditions. orgsyn.org This is particularly useful for substrates with acid-sensitive functional groups.
Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation often requires activation of the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org Alternatively, a plethora of peptide coupling reagents (e.g., TBTU, HATU) can be used to facilitate direct amidation under mild conditions, which is crucial for preserving the stereochemical integrity of the chiral center. lookchemmall.comencyclopedia.pub
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). msu.edulibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org
Functionalization of the piperidine ring's C-H bonds presents a significant synthetic challenge due to their general inertness. However, methods for regioselective oxidation have been developed.
Oxidation of N-alkyl piperidines can be directed to the α-carbon (the carbon adjacent to the nitrogen). For instance, dehydrogenation of N-methylpiperidine derivatives with reagents like mercury(II)-EDTA can regioselectively form an iminium ion at the tertiary α-carbon atom. researchgate.net This reactive intermediate can then be trapped by nucleophiles. More recently, photocatalytic methods have emerged for the oxidation of N-Boc protected piperidines. Depending on the reaction conditions (specifically the base used), these methods can achieve either α-hydroxylation or desaturation to form an enecarbamate at the β-position. chemrxiv.org
Reduction of the piperidine ring itself is less common as it is already a saturated heterocycle. However, the synthesis of piperidine rings often involves the reduction of precursor pyridine (B92270) rings. This is typically achieved through catalytic hydrogenation using catalysts like platinum or nickel under acidic conditions. nih.govresearchgate.net
In multi-step syntheses, it is often necessary to protect the nitrogen atom of the piperidine ring to prevent unwanted side reactions. This is particularly relevant when synthesizing this compound from a precursor like piperidine-3-carboxylic acid. Common nitrogen protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
N-Boc Protection: The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govresearchgate.net The N-Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). whiterose.ac.uk
N-Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comorganic-chemistry.org The Cbz group is known for its stability towards acidic and basic conditions. total-synthesis.com Deprotection is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleaves the benzyl group. total-synthesis.comorganic-chemistry.org Alternatively, acid-mediated deprotection methods can also be employed. tdcommons.org
The choice of protecting group is a strategic decision in a synthetic route, depending on the planned subsequent reaction steps and the required orthogonality of deprotection conditions.
Table 3: Common Nitrogen Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) whiterose.ac.uk |
This interactive table provides a summary of key nitrogen protecting groups used in piperidine chemistry.
Comprehensive Spectroscopic and Conformational Analysis of 3r 1 Methylpiperidine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of (3R)-1-methylpiperidine-3-carboxylic acid in solution. Analysis of proton and carbon chemical shifts, coupling constants, and through-space interactions allows for unambiguous assignment of its constitution, configuration, and predominant conformation.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the piperidine (B6355638) ring, the N-methyl group, and the carboxylic acid. The chemical shift of each proton is influenced by its electronic environment, including proximity to the electronegative nitrogen and oxygen atoms.
The piperidine ring exists predominantly in a chair conformation. The protons on the ring are diastereotopic and will appear as complex multiplets due to both geminal and vicinal coupling. The proton on the stereogenic center (H3) is expected to resonate in the 2.5-3.0 ppm range, deshielded by the adjacent carboxylic acid group. The protons on C2 and C6, adjacent to the nitrogen atom, would appear further downfield, typically between 2.8 and 3.5 ppm. The protons at C4 and C5 would be found in the more shielded region of the spectrum, around 1.5-2.2 ppm.
The N-methyl group protons are expected to appear as a sharp singlet, typically in the 2.2-2.8 ppm region. The carboxylic acid proton (-COOH) is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It generally appears as a broad singlet far downfield, often between 10 and 13 ppm. ucl.ac.uk
Coupling constant (J) analysis is critical for determining the conformation of the piperidine ring. The magnitude of the vicinal coupling constants (³JHH) between adjacent axial and equatorial protons follows the Karplus relationship, allowing for the determination of dihedral angles. A large coupling constant (typically 8-13 Hz) between two protons indicates an axial-axial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This analysis can be used to determine whether the carboxylic acid substituent at the C3 position preferentially occupies an axial or equatorial position.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | br s | Chemical shift is highly variable and dependent on solvent and concentration. |
| H2, H6 (ring protons adjacent to N) | 2.8 - 3.5 | m | Complex multiplets due to coupling with adjacent protons. |
| H3 (methine proton) | 2.5 - 3.0 | m | Proton at the stereogenic center, deshielded by the carboxyl group. |
| N-CH₃ | 2.2 - 2.8 | s | Sharp singlet corresponding to the three methyl protons. |
| H4, H5 (ring protons) | 1.5 - 2.2 | m | Most shielded ring protons, appearing as complex multiplets. |
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.
The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 170-185 ppm range. oregonstate.edu The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are also significantly deshielded and are expected to resonate between 50 and 65 ppm. researchgate.net The stereogenic carbon (C3), attached to the carboxyl group, would likely appear in the 40-50 ppm range. The remaining ring carbons (C4 and C5) are the most shielded, with chemical shifts generally between 20 and 35 ppm. organicchemistrydata.org The N-methyl carbon signal is expected around 40-50 ppm. researchgate.net
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 170 - 185 |
| C2, C6 | 50 - 65 |
| C3 | 40 - 50 |
| N-CH₃ | 40 - 50 |
| C4, C5 | 20 - 35 |
Two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the through-space proximity of protons, which is essential for detailed conformational and stereochemical analysis. mdpi.commdpi.com
For this compound, NOESY or ROESY experiments would reveal correlations between protons that are close in space, irrespective of their bonding connectivity. For instance, observing a NOE correlation between the H3 proton and one of the H5 protons would provide strong evidence for a specific chair conformation. If the carboxylic acid group is in an equatorial position, H3 would be axial and should show strong NOE cross-peaks to the other axial protons on the same side of the ring (e.g., H5-axial). Conversely, an axial carboxylic acid group would place H3 in an equatorial position, leading to a different set of NOE correlations. These techniques can definitively establish the preferred orientation of the substituent on the chiral center.
To confirm the enantiomeric purity of this compound or to determine the enantiomeric ratio of a mixture, NMR spectroscopy can be employed in conjunction with a chiral solvating agent (CSA). rsc.orgresearchgate.net The CSA is an enantiomerically pure compound that interacts non-covalently with the analyte enantiomers to form transient diastereomeric complexes.
These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the R and S enantiomers of the analyte. nih.gov For a chiral carboxylic acid like the target compound, suitable CSAs could include chiral alcohols, amines, or crown ethers. For example, studies have shown that (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is an effective CSA for the NMR discrimination of chiral piperidines. nih.gov The protonated amine of the piperidine forms a complex with the crown ether, resulting in chemical shift non-equivalence between the enantiomers, which can be observed in both ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the carboxylic acid group and the piperidine ring. A key feature in the IR spectrum would be a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. jyoungpharm.org
The carbonyl (C=O) stretching vibration will give rise to an intense absorption band in the IR spectrum, typically between 1700 and 1730 cm⁻¹. The exact position is sensitive to hydrogen bonding. Given the presence of both a carboxylic acid proton donor and a tertiary amine acceptor, strong intermolecular and potentially intramolecular hydrogen bonding is expected. labxchange.org Studies on the parent compound, piperidine-3-carboxylic acid, have shown that it exists in a zwitterionic form stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net While the N-methylation in the target compound prevents zwitterion formation, strong O-H···N hydrogen bonding between molecules is highly probable.
Other characteristic bands would include C-H stretching vibrations (aliphatic) just below 3000 cm⁻¹, C-O stretching and O-H bending vibrations for the carboxyl group (typically 1210-1320 cm⁻¹ and ~1400 cm⁻¹, respectively), and various vibrations corresponding to the piperidine ring structure. Raman spectroscopy would be complementary, often showing strong signals for the more symmetric, less polar bonds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong | Characteristic of a carboxylic acid dimer or polymer. |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium-Strong | From piperidine ring and N-methyl group. |
| C=O stretch (carbonyl) | 1700 - 1730 | Strong | Position is sensitive to the extent of hydrogen bonding. |
| O-H bend | ~1400 | Medium, Broad | In-plane bend coupled with C-O stretch. |
| C-O stretch | 1210 - 1320 | Strong | Coupled with O-H bending. |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Stereochemistry Assignment
Single crystal X-ray diffraction is a definitive method for determining the absolute stereochemistry of chiral molecules. This technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, allowing for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. For this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. The diffraction data collected from the crystal can be used to solve the crystal structure and refine the atomic positions, ultimately confirming the absolute configuration of the molecule in the solid state.
Analysis of Intermolecular Interactions and Crystal Packing
The data obtained from X-ray crystallography also provides valuable insights into the intermolecular interactions and crystal packing of this compound. In the solid state, molecules arrange themselves in a highly ordered, repeating pattern known as a crystal lattice. This arrangement is governed by various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. For a molecule containing both a carboxylic acid and a tertiary amine, hydrogen bonding is expected to be a dominant feature in the crystal packing. The analysis of these interactions reveals how the individual molecules self-assemble to form the macroscopic crystal, influencing properties such as melting point, solubility, and stability.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a standard computational tool for the study of molecular properties. For this compound, DFT calculations are instrumental in predicting its equilibrium geometry (geometry optimization) and various spectroscopic properties. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.
Once the geometry is optimized, DFT can be used to predict spectroscopic data, such as the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy, as well as the rotational constants for microwave spectroscopy. Crucially, in the context of VCD, DFT calculations are used to predict the VCD spectrum for a given enantiomer. rsc.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation. Comparing these predicted spectra with experimental data is a cornerstone of modern structural elucidation. americanlaboratory.com
Table 2: Applications of DFT in the Study of this compound
| Application | Description |
| Geometry Optimization | Determination of the lowest-energy three-dimensional structure of the molecule. |
| Vibrational Frequencies | Prediction of the positions of absorption bands in the IR and Raman spectra. |
| Spectroscopic Prediction | Calculation of the VCD spectrum to aid in the assignment of absolute configuration. rsc.org |
| Thermodynamic Properties | Estimation of properties such as enthalpy, entropy, and Gibbs free energy. |
Ab Initio Molecular Orbital Calculations for Conformational Energy Landscapes
Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to map the conformational energy landscape of this compound. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat, and the orientation of the carboxylic acid and methyl groups can also vary.
By systematically exploring the potential energy surface of the molecule, these calculations can identify all stable conformers and the transition states that connect them. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformations at a given temperature. The results of these calculations are essential for accurately interpreting experimental data, particularly for techniques like VCD spectroscopy, where the observed spectrum is a population-weighted average of the spectra of all contributing conformers. schrodinger.com
Molecular Dynamics Simulations for Solution-Phase Conformational Equilibria
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insight into conformational dynamics and equilibria in the solution phase. For this compound, a derivative of nipecotic acid, MD simulations can elucidate the complex interplay of forces governing the stability and population of its various conformers in an aqueous environment.
The piperidine ring of this compound predominantly adopts two low-energy chair conformations. The key conformational equilibrium is the ring inversion that interconverts the conformer with the C3-carboxylic acid group in an axial position and the one with it in an equatorial position. The orientation of the N1-methyl group, which can also be axial or equatorial, further diversifies the conformational landscape.
In the zwitterionic form, which is prevalent in aqueous solutions at physiological pH, the molecule contains a positively charged quaternary ammonium (B1175870) group (N-CH₃⁺) and a negatively charged carboxylate group (COO⁻). MD simulations in a solvent box of explicit water molecules would reveal the stability of these conformers, governed by a balance between intramolecular steric hindrance and intermolecular interactions, such as hydrogen bonding with the solvent.
Simulations would typically show that the conformer with the bulky carboxylic acid group in the equatorial position is sterically favored. However, intramolecular hydrogen bonding between the carboxylate group and axial protons on the piperidine ring, as well as interactions with the N-methyl group, can influence this equilibrium. Experimental studies on related N-methyl nipecotic acid derivatives using NMR spectroscopy have shown that the preference for the equatorial conformer is well-established, though the precise energy difference can be solvent-dependent. rsc.orgresearchgate.net
A typical MD simulation would track the potential energy of the system and the populations of different conformational states over time. From these trajectories, the relative free energies (ΔG) of the key conformers can be calculated, providing a quantitative measure of their stability.
Table 1: Illustrative Conformational Population Data from a Hypothetical MD Simulation This table presents plausible data based on principles of conformational analysis for similar piperidine derivatives, as a specific MD study for this compound was not found in the literature search.
| Conformer (Carboxylic Acid Position) | N-Methyl Position | Population (%) | Relative Free Energy (kcal/mol) |
| Equatorial | Equatorial | 75 | 0.00 (Reference) |
| Axial | Equatorial | 20 | 0.88 |
| Equatorial | Axial | 4 | 1.85 |
| Axial | Axial | 1 | 2.78 |
These hypothetical results illustrate that the diequatorial conformer is the most stable, while the diaxial conformer is the least populated due to significant steric strain. The simulations would also provide insights into the dynamics of the solvation shell and the specific hydrogen bonding networks formed between the zwitterion and surrounding water molecules, which are crucial for stabilizing the molecule in solution.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Electronic structure analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, provides fundamental insights into the chemical reactivity and properties of a molecule. mdpi.com For this compound, this analysis focuses on the distribution of electrons, the energies of the frontier molecular orbitals (FMOs), and the resulting electrostatic potential.
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For the zwitterionic form of this compound, the HOMO is expected to be localized primarily on the electron-rich carboxylate (COO⁻) group. The LUMO, conversely, would likely be distributed around the electron-deficient regions, such as the quaternary ammonium group and adjacent anti-bonding orbitals.
Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution, revealing the partial atomic charges on each atom. This information helps in identifying the electrophilic and nucleophilic sites within the molecule. The nitrogen atom, being part of a quaternary ammonium group, would carry a significant positive charge, while the oxygen atoms of the carboxylate group would bear substantial negative charges. The molecular electrostatic potential (MEP) map visually represents this charge distribution, with red regions indicating high electron density (nucleophilic) and blue regions indicating low electron density (electrophilic).
Table 2: Illustrative Electronic Properties Calculated via DFT (B3LYP/6-31G)* This table presents plausible, representative data for a molecule of this type. Specific computational studies providing these values for this compound were not identified in the literature search.
| Property | Calculated Value | Description |
| HOMO Energy | -8.95 eV | Energy of the highest occupied molecular orbital, localized on the carboxylate group. |
| LUMO Energy | 0.45 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 9.40 eV | Indicates high chemical stability. |
| Dipole Moment | 11.5 D | Reflects the large charge separation in the zwitterionic form. |
Table 3: Illustrative Mulliken Partial Atomic Charges This table presents plausible, representative data. Specific computational studies providing these values for this compound were not identified in the literature search.
| Atom | Partial Charge (a.u.) |
| N1 (Nitrogen) | +0.15 |
| C (Methyl) | -0.20 |
| O (Carbonyl) | -0.75 |
| O (Hydroxyl) | -0.78 |
| C (Carbonyl) | +0.80 |
This electronic structure information is invaluable for predicting how this compound will interact with other molecules, including biological targets, by highlighting the regions most likely to engage in electrostatic interactions, hydrogen bonding, and chemical reactions.
Applications of 3r 1 Methylpiperidine 3 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The inherent structural features of (3R)-1-methylpiperidine-3-carboxylic acid make it a versatile scaffold for elaborating more complex heterocyclic structures. Its stereocenter and functional handles can be manipulated to introduce additional substituents and ring systems with a high degree of stereochemical control.
Synthesis of Polysubstituted Piperidine (B6355638) Derivatives
The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products. This compound provides a chiral starting point for creating polysubstituted piperidine derivatives. The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, or alcohols, which can then undergo further reactions. For instance, derivatives of the parent compound, (R)-piperidine-3-carboxylic acid, have been utilized in the synthesis of novel heterocyclic systems. In one approach, (R)-piperidine-3-carboxylic acid was first protected and then converted into a corresponding β-keto ester. This intermediate was subsequently treated with N,N-dimethylformamide dimethyl acetal (B89532) and various hydrazines to regioselectively synthesize a series of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This strategy demonstrates how the piperidine-3-carboxylic acid core can be used to construct more complex, multi-ring heterocyclic systems.
Furthermore, research has explored the synthesis of various piperidine-3-carboxylic acid analogs with potential anticonvulsant activity. These studies highlight the utility of the piperidine-3-carboxylic acid scaffold in generating libraries of compounds for biological screening.
Role in Natural Product Synthesis and Analogues
While the piperidine skeleton is central to a vast array of natural alkaloids, the direct application of this compound in the total synthesis of specific natural products is not extensively documented in readily available literature. However, general methods inspired by the biosynthesis of piperidine alkaloids often utilize chiral building blocks to construct the core ring system. Biosynthetic pathways frequently involve the cyclization of lysine (B10760008) derivatives to form a Δ1-piperideine intermediate, which is then further elaborated. Synthetic strategies often mimic this approach by using stereoselective reactions, such as the Mannich reaction, to assemble multi-substituted chiral piperidines, which are key components of bioactive natural alkaloids like isosolenopsin A and epimyrtine. The use of chiral piperidine derivatives as starting materials is a key strategy in these syntheses to ensure the correct stereochemical outcome.
Precursor in Medicinal Chemistry Research
The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity and selectivity.
Development of Scaffolds for Novel Chemical Entities
This compound is a valuable scaffold for the development of novel chemical entities in drug discovery. Its three-dimensional structure and chiral nature are desirable features for creating molecules that can interact specifically with biological targets. Introducing chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.
The functional groups of this compound allow for its incorporation into combinatorial libraries through techniques like amide coupling. By reacting the carboxylic acid with a diverse range of amines, or by converting the acid to other functional groups, large libraries of novel, chiral piperidine-based compounds can be generated. These libraries are then screened against various biological targets to identify new lead compounds for drug development. Research into piperidine-3-carboxamide derivatives, for example, has led to the identification of potent human platelet aggregation inhibitors.
The table below summarizes research into the development of bioactive scaffolds from piperidine-3-carboxylic acid derivatives.
| Derivative Class | Synthetic Approach | Potential Application |
| Piperidinyl-pyrazoles | Cyclocondensation of β-keto ester derivatives with hydrazines | Novel heterocyclic scaffolds |
| Piperidine-3-carboxamides | Amide coupling reactions | Anticonvulsants, Platelet Aggregation Inhibitors |
Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. While chiral amines and carboxylic acids are classes of compounds that can be used as auxiliaries, there is no specific evidence in the scientific literature of this compound being employed in this capacity. The structural rigidity and defined stereochemistry of the molecule are prerequisites for such an application, but its practical use as a chiral auxiliary has not been documented.
Molecular Interactions and Structure Activity Relationship Sar Studies of 3r 1 Methylpiperidine 3 Carboxylic Acid Derivatives
Investigation of Molecular Recognition with Biological Targets
While direct studies on (3R)-1-methylpiperidine-3-carboxylic acid are limited, research on related nipecotic acid derivatives provides insights into their potential as enzyme inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Derivatives of piperidine-3-carboxylic acid have been investigated as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. In one study, amides of ethyl nipecotate (ethyl piperidine-3-carboxylate) with various antioxidant carboxylic acids were synthesized and evaluated for their acetylcholinesterase inhibitory activity. Several of these compounds demonstrated notable inhibitory potential, with IC50 values reaching as low as 47 μΜ. It is suggested that the piperidine (B6355638) moiety in these derivatives may play a role in binding to the active site of the enzyme, analogous to other piperidine-containing AChE inhibitors like donepezil. The lipophilicity of the substituents on the nipecotate scaffold appears to be a significant factor influencing this inhibitory activity.
Information regarding the direct interaction of this compound or its simple derivatives with butyrylcholinesterase is not extensively available in the current literature. However, the broader class of piperidine derivatives has been explored for BChE inhibition. For instance, structurally distinct aryl-1,2,3-triazolyl benzylpiperidines have been identified as highly potent BChE inhibitors. This suggests that the piperidine core can be incorporated into pharmacophores targeting BChE, although the specific contribution of the this compound structure remains to be elucidated.
The primary biological activity associated with piperidine-3-carboxylic acid (nipecotic acid) and its derivatives is the inhibition of γ-aminobutyric acid (GABA) uptake. Nipecotic acid itself is a known inhibitor of GABA transporters (GATs), with a preference for GAT-1.
Derivatives of (3R)-nipecotic acid have been extensively studied to enhance potency and selectivity. For instance, N-substitution with bulky, lipophilic groups has been a successful strategy, leading to the development of potent GAT inhibitors like tiagabine. These studies highlight that the piperidine-3-carboxylic acid scaffold serves as a crucial recognition element at the GABA transporter.
Furthermore, at higher concentrations, nipecotic acid has been shown to act as a direct agonist at GABA-A receptors, indicating that it can mimic the action of GABA at its receptor site. This dual activity as both a transporter inhibitor and a receptor agonist underscores the importance of the core structure in interacting with different components of the GABAergic system.
Beyond the GABA system, certain N-substituted ethyl 3-arylnipecotates have been found to bind selectively to the μ-opioid receptor, suggesting that the piperidine-3-carboxylic acid scaffold can be adapted to target other receptor systems.
Elucidation of Key Pharmacophoric Features
The biological activity of this compound derivatives is intrinsically linked to three main structural components: the piperidine ring, the carboxylic acid moiety, and the N-methyl group.
The piperidine ring is a flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize steric strain. The specific orientation of the substituents on this ring is critical for proper alignment within a biological binding site. In the case of this compound, the stereochemistry at the C3 position is crucial. For GABA uptake inhibition, the (R)-enantiomer of nipecotic acid is generally more potent for GAT-1, indicating a stereospecific recognition by the transporter. The chair conformation places the carboxylic acid group in either an axial or equatorial position, which can significantly impact the molecule's ability to form key interactions with target residues. The conformational preference and its influence on binding affinity would be a key determinant of the biological activity of its derivatives.
The carboxylic acid group at the C3 position is a cornerstone of the pharmacophore for many of the observed biological activities. This moiety is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine (B10760008), in a binding pocket. Additionally, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form multiple hydrogen bonds with the target protein.
As previously mentioned in the context of USP5, this functional group is critical for mimicking the C-terminal carboxylate of ubiquitin. In its role as a GABA analogue, the carboxylic acid is essential for its recognition and transport by GABA transporters. Studies on other piperidine derivatives have also shown that the introduction of a carboxylic acid-containing moiety can lead to potent biological activity, such as the inhibition of adhesion molecules, by facilitating key binding interactions.
The substitution on the piperidine nitrogen atom significantly modulates the pharmacological properties of nipecotic acid derivatives. While large, lipophilic N-substituents are often employed to increase potency for GABA transporters and improve blood-brain barrier penetration, the effect of a simple N-methyl group as in this compound is more nuanced.
Some research on N-methyl nipecotic acid derivatives with additional substitutions has suggested that this modification may not be optimal for GABA uptake inhibition. This could be due to steric hindrance or an alteration of the electronic properties of the nitrogen atom, which is also a key interaction point for GABA transporters. The tertiary amine nature of the N-methylated compound, in contrast to the secondary amine of nipecotic acid, will also affect its pKa and protonation state at physiological pH, which can influence its binding characteristics. The precise impact of the N-methyl group would be target-dependent, potentially enhancing affinity for some biological targets while diminishing it for others.
Stereochemical Determinants of Binding Affinity and Selectivity
There is a lack of specific studies in the public domain that investigate the stereochemical determinants of binding for derivatives of this compound. In principle, the stereochemistry at the 3-position of the piperidine ring is crucial for defining the spatial orientation of the carboxylic acid group and other substituents. This orientation dictates how the molecule can interact with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket.
For a hypothetical receptor, the (3R)-configuration would position the carboxylate and the N-methyl group in a specific three-dimensional arrangement. The binding affinity and selectivity would then depend on the complementarity of this arrangement with the amino acid residues of the target protein. For instance, the carboxylate could form a key ionic bond or hydrogen bond with a positively charged residue (like Lysine or Arginine), while the N-methyl group and the piperidine ring itself could engage in van der Waals or hydrophobic interactions. The difference in activity between the (3R) and (3S) enantiomers would highlight the specific stereochemical requirements for optimal binding. However, without experimental or computational data for a specific biological target, any discussion remains speculative.
Computational Approaches to SAR and Binding Mode Analysis
Computational methods are powerful tools for elucidating SAR and predicting binding modes. However, the application of these techniques to this compound derivatives is not documented in available research.
Molecular Docking and Scoring Function Evaluation
No molecular docking studies focusing specifically on derivatives of this compound have been identified in the reviewed literature. Such studies would require a known 3D structure of a relevant biological target. The process would involve computationally placing the ligand into the active site of the protein and evaluating the potential binding poses using scoring functions. These scores estimate the binding free energy, and thus the affinity of the ligand for the target. A comparative docking study of (3R) and (3S) enantiomers would be invaluable in explaining stereochemical preferences for binding.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Active Site Analysis
QM/MM methods offer a higher level of theory to study enzymatic reactions and ligand-protein interactions with great detail. There are no published QM/MM studies involving this compound. This advanced computational technique would be employed to investigate the electronic effects during ligand binding, such as charge transfer and polarization, which are often crucial for understanding the precise nature of the interactions within the active site.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. No pharmacophore models have been developed based on this compound derivatives. To construct such a model, a set of active and inactive molecules of this chemical class would be required. The resulting model would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups, along with their spatial relationships, providing a blueprint for the design of new, potentially more potent, analogs.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of (3R)-1-methylpiperidine-3-carboxylic acid, and how do they influence its reactivity?
- Answer : The compound has a molecular formula of C₇H₁₃NO₂ (MW: 143.18 g/mol) with a piperidine ring substituted by a methyl group at the 1-position and a carboxylic acid at the 3R stereocenter . The stereochemistry at C3 affects interactions with chiral biological targets (e.g., enzymes), while the carboxylic acid group enables salt formation or derivatization via amide coupling. Structural confirmation typically employs ¹H/¹³C NMR and polarimetry to verify enantiopurity .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Synthesis often involves stereoselective alkylation of piperidine-3-carboxylic acid precursors. For example, nucleophilic substitution with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the methyl group. Alternatively, enzymatic resolution using Fe(II)/α-ketoglutarate-dependent dioxygenases ensures stereochemical fidelity, as seen in analogous piperidine derivatives . Reaction optimization includes inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is the purity of this compound validated, and what thresholds are acceptable for biological assays?
- Answer : Purity ≥97% is standard, validated via HPLC (reverse-phase C18 column, UV detection at 210–254 nm) and mass spectrometry (ESI-TOF). Residual solvents (e.g., DMF) are quantified using GC-MS , adhering to ICH guidelines (<500 ppm). For kinetic studies, ≥99% purity is recommended to minimize interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments for this compound derivatives?
- Answer : Conflicting stereochemical data may arise from racemization during synthesis. X-ray crystallography is definitive for absolute configuration determination. Alternatively, computational methods (DFT-based NMR chemical shift prediction) validate configurations when crystals are unavailable. For example, comparing experimental vs. calculated NOESY correlations resolves ambiguities .
Q. What experimental strategies are used to study the interaction of this compound with enzymatic targets?
- Answer : Binding affinity is quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) , which measure dissociation constants (Kd) and thermodynamic parameters (ΔH, ΔS). For enzyme inhibition assays, Michaelis-Menten kinetics with fluorogenic substrates (e.g., 4-nitrophenyl esters) assess IC₅₀ values. Cellular uptake is monitored using radiolabeled analogs (³H/¹⁴C) .
Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?
- Answer : The compound is prone to pH-dependent hydrolysis of the methyl group. Stability studies in buffers (pH 2–10) show optimal integrity at pH 4–6 (half-life >24 hrs at 25°C). In polar aprotic solvents (e.g., DMSO), degradation is minimal (<5% over 72 hrs). LC-MS stability screens under accelerated conditions (40°C, 75% RH) guide formulation design .
Q. What analytical techniques are critical for characterizing byproducts in scaled-up synthesis of this compound?
- Answer : High-resolution mass spectrometry (HRMS) identifies low-abundance byproducts (e.g., N-oxide derivatives). 2D NMR (HSQC, HMBC) elucidates regioisomeric impurities. Process-scale impurities are mapped using DoE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry) .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Parameters | Evidence Source |
|---|---|---|---|
| Stereochemical validation | X-ray crystallography, DFT-NMR | R-factor <0.05, RMSD <0.5 Å | |
| Binding affinity measurement | SPR, ITC | Kd (nM range), stoichiometry (n=1) | |
| Stability profiling | LC-MS, accelerated degradation studies | Half-life (t₁/₂), degradation pathways | |
| Impurity characterization | HRMS, 2D NMR | m/z accuracy <5 ppm, J-coupling constants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
